molecular formula C12H22 B3058171 1,2,3,3,6,6-Hexamethylcyclohex-1-ene CAS No. 88264-49-7

1,2,3,3,6,6-Hexamethylcyclohex-1-ene

Cat. No. B3058171
Key on ui cas rn: 88264-49-7
M. Wt: 166.3 g/mol
InChI Key: VEGCBNUSBMHDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617146

Procedure details

25.9 g of 1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane are dissolved in 600 ml of benzene and, after the addition of a spatula tip of p-toluenesulphonic acid, held at boiling temperature on a water separator for 3 hours. The mixture is cooled, treated with sodium carbonate, stirred briefly, filtered and the benzene is distilled off at normal pressure. Distillation of the residue gives 21 g of 1,2,3,3,6,6-hexamethyl-1-cyclohexene as a colourless liquid of boiling point 65°-67° C./10 mm Hg.
Name
1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:13])[CH:7]([CH3:8])[C:6]([CH3:10])([CH3:9])[CH2:5][CH2:4][C:3]1([CH3:12])[CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[CH3:8][C:7]1[C:6]([CH3:10])([CH3:9])[CH2:5][CH2:4][C:3]([CH3:12])([CH3:11])[C:2]=1[CH3:13] |f:3.4.5|

Inputs

Step One
Name
1-hydroxy-1,2,2,5,5,6-hexamethylcyclohexane
Quantity
25.9 g
Type
reactant
Smiles
OC1(C(CCC(C1C)(C)C)(C)C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the benzene is distilled off at normal pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(CCC1(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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